molecular formula C8H14O2 B1587546 Ethyl 4-methyl-4-pentenoate CAS No. 4911-54-0

Ethyl 4-methyl-4-pentenoate

Cat. No. B1587546
CAS RN: 4911-54-0
M. Wt: 142.2 g/mol
InChI Key: RRTBSPBUHUUTHR-UHFFFAOYSA-N
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Patent
US08022052B2

Procedure details

A solution of 2-methyl-2-propen-1-ol (12.9 g, 0.18 mol), triethyl orthoacetate (230.0 mL, 1.3 mol) and propionic acid (0.9 mL, 0.12 mol) was heated to 170° C. (external). The reaction apparatus was equipped with a Vigreaux Claisen adapter with a collection flask to remove the ethanol produced. The reaction mixture was left under reflux overnight. The excess amount of triethyl orthoacetate was gently distilled off at 130 mm Hg until the temperature in the reaction flask began to increase. After the reaction was cool, the remaining liquid was treated with 300 mL of 10% monobasic potassium phosphate and the left reaction was stirred for 90 min at ambient temperature. The reaction mixture was extracted with diethyl ether (3×100 mL). The combined organic phase was dried over Na2SO4 and concentrated in vacuo to give a yellow oil. Flash column chromatography of this oil (silica gel, 4:1 hexane/diethyl ether) afforded compound 7 as a colorless oil (17.0 g, 0.12 mmol, 67%) (Gen et al. (1973) J. Am. Chem. Soc. 95, 2656-2663).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
hexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:5])[CH2:3]O.[C:6]([O:14]CC)([O:11][CH2:12][CH3:13])(OCC)[CH3:7].C(O)(=O)CC>CCCCCC.C(OCC)C>[CH3:3][C:2](=[CH2:1])[CH2:5][CH2:7][C:6]([O:11][CH2:12][CH3:13])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
CC(CO)=C
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
hexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 90 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction apparatus was equipped with a Vigreaux Claisen adapter with a collection flask
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
CUSTOM
Type
CUSTOM
Details
produced
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The excess amount of triethyl orthoacetate was gently distilled off at 130 mm Hg until the temperature in the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
to increase
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction was cool
ADDITION
Type
ADDITION
Details
the remaining liquid was treated with 300 mL of 10% monobasic potassium phosphate
CUSTOM
Type
CUSTOM
Details
the left reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC(CCC(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mmol
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.